molecular formula C13H11O3P B1627619 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide CAS No. 35948-26-6

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide

Cat. No.: B1627619
CAS No.: 35948-26-6
M. Wt: 246.2 g/mol
InChI Key: ZVNLUXZZYVQUTE-UHFFFAOYSA-N
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Description

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide is a heterocyclic organophosphorus compound known for its flame-retardant properties. This compound is widely used in various industrial applications due to its ability to enhance the thermal stability and flame resistance of materials .

Preparation Methods

The synthesis of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide involves several steps. One common method includes the reaction of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide with suitable reagents under controlled conditions. The reaction mixture is typically cooled to around 90°C, followed by the addition of sodium hydroxide and water. The mixture is then cooled further to 40°C, stirred, and filtered. The filtrate is adjusted to a pH of 1.0 using hydrochloric acid, stirred, and crystallized to obtain the desired product .

Chemical Reactions Analysis

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide undergoes various chemical reactions, including esterification, acylation, hydrolysis, and cyclization. These reactions are typically carried out using common reagents such as acids, bases, and organic solvents. The major products formed from these reactions include various derivatives that retain the flame-retardant properties of the parent compound .

Scientific Research Applications

This compound has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a flame retardant in polymers and other materials. In biology and medicine, it is studied for its potential use in developing new therapeutic agents. Industrially, it is used to enhance the flame resistance and thermal stability of various products, including textiles, plastics, and coatings .

Mechanism of Action

The mechanism by which 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interacts with molecular targets such as free radicals, inhibiting the combustion process .

Comparison with Similar Compounds

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide is unique compared to other similar compounds due to its high efficiency and non-halogenated nature. Similar compounds include 3,4:5,6-Dibenzo-1,2-oxaphosphane-2-oxide and other phosphaphenanthrene derivatives. These compounds also exhibit flame-retardant properties but may differ in terms of their thermal stability, toxicity, and environmental impact .

Properties

IUPAC Name

(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O3P/c14-9-17(15)13-8-4-2-6-11(13)10-5-1-3-7-12(10)16-17/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNLUXZZYVQUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562990
Record name 6-(Hydroxymethyl)-6H-6lambda~5~-dibenzo[c,e][1,2]oxaphosphinin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35948-26-6
Record name 6H-Dibenz[c,e][1,2]oxaphosphorin-6-methanol, 6-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35948-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Hydroxymethyl)-6H-6lambda~5~-dibenzo[c,e][1,2]oxaphosphinin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-Dibenz(c,e)(1,2)oxaphosphorin-6-methanol 6-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
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9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
Reactant of Route 3
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
Reactant of Route 4
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
Reactant of Route 5
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Reactant of Route 6
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide

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